molecular formula C17H25BrN2O2 B12447666 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine CAS No. 887581-59-1

1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine

Cat. No.: B12447666
CAS No.: 887581-59-1
M. Wt: 369.3 g/mol
InChI Key: SDKXBOXPTHODTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C16H23BrN2O2. It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a bromophenylamino substituent. This compound is primarily used as an intermediate in pharmaceutical research and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine typically involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 3-bromoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:

    Formation of the intermediate: N-(tert-Butoxycarbonyl)-4-piperidone is reacted with 3-bromoaniline in the presence of a suitable base.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids/esters in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is primarily related to its role as an intermediate in chemical reactions. It acts as a precursor that undergoes various transformations to form the desired end products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and research applications .

Properties

CAS No.

887581-59-1

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 4-[(3-bromoanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-7-13(8-10-20)12-19-15-6-4-5-14(18)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3

InChI Key

SDKXBOXPTHODTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.